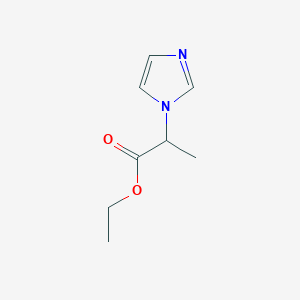

ethyl 2-(1H-imidazol-1-yl)propanoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-imidazol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJITQMDSKHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring is an electron-rich aromatic system, making it a focal point for various chemical transformations. Its reactivity is characterized by the interplay between its two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, influencing its behavior in different reaction environments.

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic substitution due to its electron-rich nature. The presence of electron-donating groups can further activate the ring, making it more nucleophilic and reactive towards electrophiles. youtube.com Conversely, electron-withdrawing groups deactivate the ring, making it less reactive. youtube.com In electrophilic aromatic substitution, a hydrogen atom on the aromatic ring is replaced by an electrophile. youtube.com The specific position of substitution on the imidazole ring is influenced by the reaction conditions and the nature of the electrophile.

| Factor | Influence on Electrophilic Substitution |

| Electron-donating groups | Activate the ring, increasing reactivity. |

| Electron-withdrawing groups | Deactivate the ring, decreasing reactivity. |

| Reaction Conditions | Can influence the position of substitution. |

| Nature of Electrophile | Determines the type of substitution reaction (e.g., nitration, halogenation). |

This table summarizes the key factors influencing electrophilic substitution on aromatic rings, applicable to the imidazole heterocycle.

Common electrophilic substitution reactions for aromatic systems include nitration (using HNO₃ & H₂SO₄) and halogenation (e.g., Br₂ + FeBr₃). youtube.com The ethyl propanoate group attached to the N-1 position of the imidazole ring will influence the regioselectivity of these reactions.

Oxidation Reactions and N-Oxide Formation

The nitrogen atoms of the imidazole ring can be oxidized to form N-oxides. Heteroaromatic N-oxides are characterized by a 1,2-dipolar nitrogen-oxygen bond. thieme-connect.de This transformation can be achieved using various oxidizing agents, with peroxyacids (like m-chloroperoxybenzoic acid, mCPBA) and hydrogen peroxide (H₂O₂) being common reagents for the N-oxidation of tertiary amines and aromatic amines. thieme-connect.denih.gov

The formation of an N-oxide significantly alters the electronic properties and reactivity of the imidazole ring. The negatively charged oxygen atom can delocalize electron density, rendering the ortho and para positions of the ring electrophilic and thus susceptible to nucleophilic attack. thieme-connect.de Imidazole N-oxides can act as 1,3-dipoles in cycloaddition reactions, for instance, reacting with ethyl cyanoacetate (B8463686) in the presence of an aldehyde catalyst. nih.gov

| Oxidizing Agent | Characteristics |

| **Hydrogen Peroxide (H₂O₂) ** | A common and atom-economical oxidant, though the uncatalyzed reaction can be slow. nih.gov |

| Peroxyacids (e.g., mCPBA) | Useful alternatives to H₂O₂, but with reduced functional group tolerance. nih.gov |

| In situ generated peroxyacids | Can be formed by oxidizing carboxylic acids with H₂O₂. nih.gov |

This interactive table outlines common reagents used for the N-oxidation of heteroaromatic compounds like imidazole.

Coordination Chemistry with Transition Metals

The imidazole moiety is a well-established ligand in coordination chemistry, readily forming complexes with a variety of transition metals. nbinno.comlibretexts.org This ability stems from the nucleophilic nitrogen atoms within the imidazole ring, which can donate electron pairs to vacant metal orbitals. nbinno.com

Ethyl 2-(1H-imidazol-1-yl)propanoate can act as a ligand, coordinating with metal ions primarily through the pyridine-like nitrogen atom (N-3) of the imidazole ring. Depending on the metal center and reaction conditions, it can function as a monodentate ligand. The coordination of imidazole-containing ligands to metal ions like zinc(II) has been shown to form coordination polymers. chemrxiv.orgresearchgate.net The stability and structure of the resulting metal complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. nbinno.comresearchgate.net

The formation of coordination compounds involves a central metal atom or ion bonded to one or more ligands through coordinate covalent bonds. libretexts.org Ligands can be classified by the number of atoms that coordinate to the metal center, such as monodentate (one atom) or bidentate (two atoms). libretexts.org

Metal complexes incorporating imidazole-based ligands are effective catalysts for various organic transformations, including important carbon-carbon (C-C) bond-forming reactions. nbinno.combeilstein-journals.org For example, copper and palladium complexes with imidazole-containing ligands have been investigated for their catalytic activity in cross-coupling reactions. nbinno.comdntb.gov.ua

Silver(I) and copper(II) complexes with imidazolium (B1220033) carboxylate ligands have demonstrated high activity as catalysts in Ullmann coupling reactions. ias.ac.in Similarly, molybdenum complexes with N-methylimidazole ligands have been studied for their reactivity in C-C coupling. nih.gov The catalytic efficiency of these complexes is often attributed to the ability of the imidazole ligand to stabilize the metal center and facilitate the elementary steps of the catalytic cycle.

| Metal Complex | Catalytic Application (C-C Coupling) |

| Copper-Imidazole Complexes | Cross-coupling reactions. nbinno.com |

| Palladium-Imidazole Complexes | Asymmetric C-C coupling reactions. dntb.gov.ua |

| Silver(I)/Copper(II)-Imidazolium Carboxylate Complexes | Ullmann coupling reactions. ias.ac.in |

| Molybdenum-N-methylimidazole Complexes | C-C coupling via deprotonation and nucleophilic attack. nih.gov |

This table highlights the application of various metal-imidazole complexes in catalytic C-C coupling reactions.

Reactivity of the Ester Moiety

The ethyl propanoate portion of the molecule exhibits the characteristic reactivity of a carboxylic acid ester. The primary site of reaction is the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.

Key reactions involving the ester moiety include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield the corresponding carboxylic acid (2-(1H-imidazol-1-yl)propanoic acid) and ethanol (B145695).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into an amide.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol (2-(1H-imidazol-1-yl)propan-1-ol).

The reactivity of the ester can be influenced by the electronic effects of the imidazole ring. However, due to the separation by a methylene (B1212753) group, this influence is expected to be modest. The general reactivity patterns of simple alkyl esters provide a good model for predicting the behavior of the ester moiety in this compound.

Ester Hydrolysis Mechanisms

The ester group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. Each of these methods proceeds through distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis: Kinetics, Equilibrium, and Mechanistic Pathways

The acid-catalyzed hydrolysis of this compound is a reversible process that results in the formation of 2-(1H-imidazol-1-yl)propanoic acid and ethanol. chemguide.co.ukchemguide.co.uk This reaction typically follows first-order kinetics. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemguide.co.uklibretexts.org

The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is often used. chemguide.co.ukchemguide.co.uk The dilute acid, such as hydrochloric acid or sulfuric acid, serves as both the catalyst and the source of water. chemguide.co.ukchemguide.co.uk

Mechanistic Steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. chemguide.co.uk

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group.

Elimination of ethanol: The protonated ethoxy group is a good leaving group, and it is eliminated as an ethanol molecule. chemguide.co.uk

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Irreversibility and Mechanistic Pathways

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts this compound into the salt of the carboxylic acid (2-(1H-imidazol-1-yl)propanoate) and ethanol. chemguide.co.uk The irreversibility of this reaction is a key advantage over acid-catalyzed hydrolysis, as it proceeds to completion. chemguide.co.uk

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Mechanistic Steps:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the ethoxide ion: The tetrahedral intermediate collapses, leading to the elimination of the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Proton transfer: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in the formation of ethanol and the carboxylate salt. This final acid-base step is what drives the reaction to completion. chemguide.co.uk

Enzymatic Hydrolysis Mechanisms: Investigations of Specific Enzyme-Mediated Ester Cleavage

Enzymes like lipases from Candida rugosa (CRL) and pig liver esterase (PLE) are known to hydrolyze a wide range of esters. researchgate.net The mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site of the enzyme.

General Enzymatic Mechanism (Serine Hydrolase):

Acylation: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (ethanol) and forming an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then breaks down to release the carboxylic acid product and regenerate the active enzyme.

Reduction Reactions to Alcohol Derivatives

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.comresearchgate.net The reduction of this compound would yield 2-(1H-imidazol-1-yl)propan-1-ol and ethanol.

The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon.

Mechanistic Steps:

Nucleophilic attack by hydride: A hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the ethoxide ion: The intermediate collapses, and the ethoxide ion is eliminated as the leaving group, forming an aldehyde intermediate.

Second hydride attack: The resulting aldehyde is then rapidly reduced by another hydride ion from LiAlH₄, forming an alkoxide intermediate.

Protonation: In a final workup step with a protic solvent (e.g., water), the alkoxide is protonated to give the primary alcohol, 2-(1H-imidazol-1-yl)propan-1-ol.

Hydrazinolysis for Acyl Hydrazide Formation

Hydrazinolysis is the reaction of an ester with hydrazine (B178648) (N₂H₄) to form an acyl hydrazide. This reaction is a useful synthetic transformation as acyl hydrazides are precursors to various heterocyclic compounds. nih.govnih.gov The reaction of this compound with hydrazine would yield 2-(1H-imidazol-1-yl)propanehydrazide.

The mechanism is analogous to aminolysis and involves the nucleophilic attack of hydrazine on the ester carbonyl group.

Mechanistic Steps:

Nucleophilic attack by hydrazine: The nitrogen atom of hydrazine acts as a nucleophile and attacks the carbonyl carbon of the ester.

Proton transfer: A proton is transferred from the attacking nitrogen to the oxygen of the ethoxy group.

Elimination of ethanol: The tetrahedral intermediate collapses, eliminating ethanol as the leaving group and forming the acyl hydrazide.

Intramolecular Reactions and Cyclization Pathways

The presence of both an imidazole ring and an ester group in this compound opens up the possibility of intramolecular reactions and cyclization, particularly under specific reaction conditions. For instance, intramolecular cyclization could potentially lead to the formation of fused ring systems.

Regioselectivity in Alkylation and Other Functionalization Reactions

The regioselectivity of substitution reactions on the imidazole ring is a complex interplay of electronic and steric factors, and is highly dependent on the nature of the reactants and the reaction conditions. The imidazole ring possesses three carbon atoms (C2, C4, and C5) that can potentially undergo substitution, and the presence of a substituent on one of the nitrogen atoms, as in this compound, further influences the reactivity and directs incoming groups to specific positions.

General Principles of Imidazole Reactivity:

The imidazole ring is an electron-rich aromatic heterocycle. Generally, electrophilic substitution reactions are favored at the C4 and C5 positions, which have higher electron density compared to the C2 position. nih.govglobalresearchonline.net Conversely, the proton at the C2 position is the most acidic, making this site susceptible to deprotonation by a strong base, followed by reaction with an electrophile. nih.gov

Factors Influencing Regioselectivity:

Electronic Effects: The N-substituent in 1-substituted imidazoles can electronically influence the electron density distribution in the ring. The propanoate group in this compound is generally considered to be electron-withdrawing, which can deactivate the ring towards electrophilic attack.

Steric Hindrance: The bulkiness of the N-substituent can sterically hinder attack at the C2 and C5 positions, potentially favoring substitution at the less hindered C4 position.

Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically alter the regiochemical outcome of a reaction. For instance, in palladium-catalyzed C-H arylation of N-substituted imidazoles, the regioselectivity can be switched between the C5 and C2 positions by modifying the reaction conditions. nih.gov

Directing Groups: In some cases, the N-substituent itself can act as a directing group, guiding the substitution to a specific position through chelation or other non-covalent interactions. mdpi.com

Expected Regioselectivity for this compound:

Based on these general principles, the following predictions can be made for the regioselectivity of functionalization reactions of this compound. It is crucial to note that these are extrapolations and would require experimental verification.

Electrophilic Substitution (e.g., Halogenation, Nitration): Electrophilic attack would be expected to occur preferentially at the C5 or C4 positions. The electron-withdrawing nature of the N-propanoate group would likely deactivate the ring, requiring harsher reaction conditions. The precise ratio of C4 to C5 substitution would be influenced by a combination of the electronic deactivation and steric hindrance from the N-substituent.

Deprotonation followed by Alkylation/Functionalization: Treatment with a strong base (e.g., an organolithium reagent) would likely lead to regioselective deprotonation at the C2 position, creating a nucleophilic center. Subsequent reaction with an electrophile (e.g., an alkyl halide) would result in C2-functionalization.

Metal-Catalyzed C-H Functionalization: In reactions such as palladium-catalyzed direct arylation, the outcome is highly dependent on the specific catalytic system employed. It is plausible that conditions could be optimized to favor either C5 or C2 arylation. nih.gov

Illustrative Data on Regioselectivity of N-Substituted Imidazoles:

While no data tables for this compound are available, the following table illustrates the typical regiochemical outcomes for the palladium-catalyzed arylation of a model N-substituted imidazole, 1-SEM-imidazole, highlighting the influence of reaction conditions on selectivity. nih.gov

| Entry | Aryl Halide | Base | Solvent | C2:C5 Selectivity |

| 1 | Bromobenzene | CsOAc | Dioxane | 1:4 |

| 2 | Chlorobenzene | CsOAc | Dioxane | 1:6 |

This table is a generalized representation based on published data for a different N-substituted imidazole and is intended for illustrative purposes only.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and spatial relationship of atoms can be established.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For ethyl 2-(1H-imidazol-1-yl)propanoate, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the propanoate backbone, and the ethyl ester group.

The imidazole ring protons are anticipated to appear as singlets in the aromatic region of the spectrum. The protons of the ethyl ester group would present as a characteristic quartet and triplet pattern, arising from the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The methine proton (-CH-) on the propanoate chain is expected to couple with the adjacent methyl protons, resulting in a quartet.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Imidazole H-2, H-4, H-5 | ~7.0 - 7.5 | Singlet |

| Propanoate -CH- | Variable | Quartet |

| Propanoate -CH3 | Variable | Doublet |

| Ethyl -OCH2- | ~4.1 - 4.3 | Quartet |

| Ethyl -CH3 | ~1.2 - 1.4 | Triplet |

Note: The data in this table is predicted and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the imidazole ring would appear in the aromatic region, while the aliphatic carbons of the propanoate and ethyl groups would be found in the upfield region of the spectrum.

A search of scientific literature did not yield specific experimental ¹³C NMR data for this compound. However, expected chemical shift regions can be predicted based on the structure.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester C=O | ~170 |

| Imidazole C-2, C-4, C-5 | ~115 - 140 |

| Ethyl -OCH2- | ~60 |

| Propanoate -CH- | ~50 - 60 |

| Propanoate -CH3 | ~15 - 25 |

| Ethyl -CH3 | ~14 |

Note: The data in this table is predicted based on typical chemical shift values. Specific experimental data is not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretch of the ester group. Additionally, C-N and C=C stretching vibrations from the imidazole ring, and C-H stretching from both the aromatic and aliphatic parts of the molecule would be visible.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1730 |

| C-N (Imidazole) | Stretch | ~1250 - 1350 |

| C-O (Ester) | Stretch | ~1000 - 1300 |

| C-H (sp²) | Stretch | >3000 |

| C-H (sp³) | Stretch | <3000 |

Note: The data in this table is based on characteristic infrared absorption frequencies for the functional groups present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molar mass: 168.19 g/mol ), a high-resolution mass spectrum would confirm the elemental composition. In soft ionization techniques like electrospray ionization (ESI), the molecular ion peak, often observed as the protonated molecule [M+H]⁺, would be expected at an m/z value corresponding to the compound's molecular weight plus the mass of a proton.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 168.19 |

| [M+H]⁺ | 169.19 |

Note: This table indicates the expected mass-to-charge ratios for the molecular ion and the protonated molecule. Fragmentation patterns would depend on the ionization method used.

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a stereocenter at the second carbon of the propanoate chain, X-ray crystallography of a suitable single crystal would be invaluable for confirming its solid-state conformation and absolute configuration.

A comprehensive search of scientific databases, including the Cambridge Structural Database, did not reveal any published crystal structures for this compound.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. The imidazole ring in this compound contains a π-system that is expected to absorb in the ultraviolet region. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity would be characteristic of the electronic structure of the imidazole moiety within this specific molecular context.

Specific experimental UV-Vis spectroscopic data for this compound were not found in the surveyed literature.

Computational Chemistry and Modeling Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies for ethyl 2-(1H-imidazol-1-yl)propanoate have been found in the public domain. MD simulations would provide valuable insights into the conformational landscape of the molecule, identifying its most stable three-dimensional structures and the dynamics of its interaction with solvents or other molecules. This information is crucial for understanding its behavior in different environments and its potential for intermolecular interactions.

In Silico Prediction of Chemical Reactivity and Transformation Mechanisms

Detailed in silico predictions of the chemical reactivity and potential transformation mechanisms of this compound are not documented in available research. Computational tools are frequently used to predict sites of metabolic attack, degradation pathways, and potential toxicological profiles of chemical compounds. However, such specific predictive studies for this imidazole (B134444) derivative have not been published.

Molecular Docking and Protein-Ligand Interaction Modeling

While molecular docking is a common technique to predict the binding orientation of small molecules to their protein targets, specific docking studies featuring this compound are not described in the scientific literature. Such studies would require a specific biological target to be identified and would elucidate the key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity. Without these studies, a detailed analysis of its potential as a ligand for any specific protein is not possible.

Elucidation of Reaction Mechanisms through Advanced Computational Approaches

Advanced computational methods are often employed to elucidate complex chemical reaction mechanisms at a molecular level. However, there are no published reports on the application of these techniques to investigate the reaction mechanisms involving this compound. Such studies would provide a fundamental understanding of its chemical transformations.

Advanced Applications in Organic and Medicinal Chemistry Research

Role as Synthetic Intermediates for Diverse Molecular Architectures

The utility of ethyl 2-(1H-imidazol-1-yl)propanoate as a synthetic intermediate stems from the reactivity of its ester functional group. This group can be readily transformed into a variety of other functionalities, allowing for the construction of more complex molecular scaffolds. For instance, the ester can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)propanoic acid. This acid can then be coupled with amines using standard peptide coupling reagents to form amides, introducing a diverse range of substituents.

Furthermore, reduction of the ester, for example with sodium borohydride, can produce the corresponding alcohol, 2-(1H-imidazol-1-yl)-propan-1-ol. These transformations convert the simple ester into key precursors for a wide array of more complex heterocyclic structures and potential therapeutic agents. The imidazole (B134444) ring itself can also be a site for further functionalization, although this is less common once the N-1 position is substituted. This versatility makes the compound a valuable starting point for creating libraries of related molecules for screening purposes.

| Transformation Reaction | Reagents | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Hydrolysis | Aqueous acid or base (e.g., HCl, NaOH) | Carboxylic Acid | Synthesis of amides, further esterification |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Precursor for ethers, aldehydes |

| Aminolysis | Ammonia (B1221849) or primary/secondary amines | Amide | Building blocks for bioactive molecules |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary Alcohol | Introduction of complex carbon skeletons |

Contributions to Ligand Design in Transition Metal Catalysis

The imidazole moiety is a well-established ligand in coordination chemistry. The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring in this compound can effectively coordinate with a wide range of transition metals. This coordination is fundamental to the design of novel catalysts. nbinno.com

Metal complexes incorporating N-substituted imidazole ligands are explored for their catalytic activity in various organic transformations, including cross-coupling reactions (like Suzuki and Heck), C-H activation, and oxidation processes. nbinno.com The propanoate side chain of this compound can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. For example, chiral-at-metal complexes can be designed for asymmetric catalysis, a critical tool in modern organic synthesis. rsc.org The ability to modify the ester group allows for the creation of ligands with tailored solubilities, facilitating catalyst recovery and use in different solvent systems, including aqueous media. mdpi.com

Development of Enzyme Inhibitors via Specific Chemical Interaction Mechanisms (e.g., Metal Coordination)

The imidazole ring is a key structural feature in many biologically active molecules and is known to be a potent inhibitor of certain metalloenzymes. A primary mechanism of inhibition involves the coordination of one of the imidazole's nitrogen atoms to a metal ion within the enzyme's active site.

A prominent example is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. The nitrogen atom at the 3-position of the imidazole ring can bind to the ferric or ferrous iron atom of the heme group, competitively inhibiting the binding of the natural substrate. This makes imidazole-containing compounds, including derivatives of this compound, candidates for development as selective enzyme inhibitors. Similarly, imidazole derivatives have been investigated as inhibitors for other metalloenzymes, such as thromboxane (B8750289) synthase, which also contains a heme prosthetic group. nih.govnih.gov The ethyl propanoate side chain can be modified to enhance binding affinity and selectivity for the target enzyme by forming additional interactions with amino acid residues in the active site.

| Enzyme Superfamily | Metal Ion in Active Site | Mechanism of Inhibition | Therapeutic Area |

|---|---|---|---|

| Cytochrome P450 (CYP) | Fe (in heme) | Coordination of imidazole N-3 to heme iron | Oncology, antifungal |

| Thromboxane Synthase | Fe (in heme) | Coordination of imidazole N-3 to heme iron | Cardiovascular diseases |

| Matrix Metalloproteinases (MMPs) | Zn | Coordination to catalytic zinc ion | Inflammation, cancer |

Material Science Applications: Exploration in Catalysts and Sensors

The coordinating properties of the imidazole ring extend beyond catalysis into the realm of material science. This compound can serve as a building block or "linker" for the creation of advanced materials like metal-organic frameworks (MOFs) and coordination polymers. nbinno.com In these materials, the imidazole nitrogen coordinates to metal ions, forming extended, often porous, structures with potential applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, imidazole derivatives are investigated for their use as chemosensors. The interaction of the imidazole ring with specific metal ions can lead to a detectable change in photophysical properties, such as fluorescence or color. This allows for the design of sensors that can selectively detect the presence of certain metal ions in a solution. The ethyl propanoate group can be functionalized to anchor the molecule to a surface, creating solid-state sensors.

Design of New Chemical Entities for Comprehensive Structure-Activity Relationship Studies (Chemical Space Exploration)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound serves as an excellent scaffold for such studies due to its multiple points for chemical modification. researchgate.net

By systematically altering different parts of the molecule, researchers can probe the "chemical space" to understand which structural features are critical for a desired biological effect, such as enzyme inhibition or receptor antagonism. nih.gov For example, the length and branching of the alkyl group on the ester (e.g., replacing ethyl with methyl, isopropyl, or benzyl (B1604629) groups) can be varied to study the effect of lipophilicity and steric bulk on activity. nih.gov Similarly, the propanoate linker can be shortened or lengthened (to acetate (B1210297) or butyrate), and substituents can be added to the imidazole ring itself. These systematic modifications, combined with biological testing, provide crucial data for designing new chemical entities with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(1H-imidazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, oxidative aminocarbonylation of imidazole derivatives under mild conditions (e.g., using Pd catalysts and CO gas) has been shown to achieve yields >70% . Key variables include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography (ethyl acetate/hexane) is recommended for isolating the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The imidazole protons (H-2 and H-4) appear as singlets at δ 7.3–7.5 ppm, while the ethyl ester group shows a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .

- IR : Look for C=O stretching at ~1730 cm⁻¹ (ester) and C-N stretching at 1250–1350 cm⁻¹ (imidazole) .

- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 183.2 g/mol) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for imidazole derivatives like this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-fungal vs. anti-leishmanial efficacy) may arise from assay conditions (e.g., pH, solvent) or structural analogs. To resolve this:

- Perform dose-response curves under standardized protocols (e.g., CLSI guidelines).

- Use computational tools (e.g., molecular docking) to compare binding affinities with target enzymes (e.g., CYP51 in fungi) .

- Validate findings with in vivo models to account for metabolic stability differences .

Q. What experimental design strategies optimize the synthesis of this compound for scale-up?

- Methodological Answer : Utilize factorial design (e.g., Box-Behnken or Taguchi methods) to assess variables:

- Factors : Catalyst loading (0.5–2 mol%), reaction time (6–24 h), temperature.

- Response Variables : Yield, purity, energy consumption.

- Example : A 3² factorial design revealed that 1.5 mol% Pd catalyst and 12 h reaction time maximize yield (85%) while minimizing byproducts .

Q. How does this compound interact with transition metals in coordination chemistry applications?

- Methodological Answer : The imidazole nitrogen acts as a Lewis base, forming complexes with Cu(I), Zn(II), or Ru(II). For example:

- Copper(I) Complexes : Synthesized by reacting the compound with CuCl in methanol, yielding luminescent complexes with λem ~450 nm .

- Catalytic Applications : These complexes show activity in C–C coupling reactions (e.g., Suzuki-Miyaura) with TOF values up to 500 h⁻¹ .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s stability conflict with experimental observations?

- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted degradation pathways. To reconcile:

- Perform DFT calculations with explicit solvent models (e.g., PCM for methanol) to predict hydrolysis rates.

- Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .

Applications in Material Science

Q. Can this compound serve as a precursor for luminescent polymers?

- Methodological Answer : Yes. Polymerization with Cu(I) yields coordination polymers with tunable emission. For example:

- Synthesis : React with Cu(NO3)2 in DMF at 80°C to form a polycrystalline network (confirmed by XRD).

- Properties : Emission intensity correlates with ligand-metal charge transfer (LMCT) efficiency, adjustable via substituents on the imidazole ring .

Environmental and Stability Considerations

Q. What environmental factors degrade this compound, and how can stability be enhanced?

- Methodological Answer : Hydrolysis (pH-dependent) and UV photolysis are primary degradation pathways. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。